2,3,4,6-Tetrabromo-5-methoxy-N-methylaniline
Description
Properties
Molecular Formula |
C8H7Br4NO |
|---|---|
Molecular Weight |
452.76 g/mol |
IUPAC Name |
2,3,4,6-tetrabromo-5-methoxy-N-methylaniline |
InChI |
InChI=1S/C8H7Br4NO/c1-13-7-4(10)3(9)5(11)8(14-2)6(7)12/h13H,1-2H3 |
InChI Key |
LBQWRSWOWOQELF-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C(=C(C(=C1Br)Br)Br)OC)Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2,3,4,6-Tetrabromo-5-methoxy-N-methylaniline typically involves the bromination of 5-methoxy-N-methylaniline. The reaction is carried out under controlled conditions using bromine or bromine-containing reagents. The process involves multiple steps, including the protection of the amine group, selective bromination, and subsequent deprotection .
Industrial production methods may involve the use of large-scale bromination reactors and continuous flow processes to ensure high yield and purity of the final product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve the desired product efficiently .
Chemical Reactions Analysis
2,3,4,6-Tetrabromo-5-methoxy-N-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the removal of bromine atoms.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with methoxide ions can yield methoxy-substituted derivatives .
Scientific Research Applications
2,3,4,6-Tetrabromo-5-methoxy-N-methylaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 2,3,4,6-Tetrabromo-5-methoxy-N-methylaniline involves its interaction with specific molecular targets and pathways. The bromine atoms and methoxy group play a crucial role in its reactivity and binding affinity to target molecules. The compound can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2,3,4,6-Tetrabromo-5-methoxy-N-methylaniline with halogenated aniline derivatives and methoxy-substituted analogs, emphasizing substituent effects, physicochemical properties, and applications.
Substituent Configuration and Electronic Effects
2,3,5,6-Tetrachloroaniline
- Structure : Four chlorine atoms at positions 2, 3, 5, and 6 on the benzene ring.
- Key Differences : Chlorine (smaller, less polarizable) vs. bromine (larger, more electron-withdrawing).
- Impact : Reduced molecular weight (230.9 g/mol vs. ~495.7 g/mol for the tetrabromo compound) and lower thermal stability compared to brominated analogs. Chlorinated derivatives are more commonly used in agrochemicals (e.g., pesticide intermediates) due to lower production costs .
3-Bromo-5-methylaniline
- Structure : Single bromine at position 3 and a methyl group at position 3.
- Key Differences : Fewer substituents and absence of methoxy/N-methyl groups.
- Impact : Higher reactivity in electrophilic substitution reactions due to reduced steric hindrance. Applications include pharmaceutical intermediates (e.g., synthesis of bioactive molecules) .
N-(4-Chlorobenzylidene)-5-chloro-2-methylaniline
- Structure : Schiff base derivative with chlorine and methyl substituents.
- Key Differences : Schiff base functionality introduces conjugation, altering electronic properties.
Physicochemical Properties
Observations :
- Bromine’s higher atomic mass and polarizability increase molecular weight and lipophilicity in the tetrabromo compound, favoring non-polar solvent compatibility.
- Methoxy and N-methyl groups in the target compound likely enhance steric hindrance, reducing reactivity in nucleophilic aromatic substitution compared to simpler analogs like 3-bromo-5-methylaniline.
Biological Activity
2,3,4,6-Tetrabromo-5-methoxy-N-methylaniline is a synthetic organic compound characterized by its complex structure, which includes multiple bromine substituents and a methoxy group attached to an aniline backbone. The molecular formula for this compound is C₁₃H₉Br₄N₁O, with a molecular weight of approximately 382.8 g/mol. Its unique structural features contribute to various biological activities, including antimicrobial and anti-inflammatory properties.
The presence of four bromine atoms significantly influences the compound's reactivity and solubility. The synthesis typically involves the bromination of N-methylaniline in a controlled manner to achieve the tetrabrominated derivative.
1. Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. The compound has been tested against various bacterial strains and fungi, demonstrating effectiveness in inhibiting growth. This activity is likely attributed to the electron-withdrawing nature of bromine atoms, which enhances the compound's interaction with microbial cell membranes.
| Microorganism | Inhibition Zone (mm) | Concentration (μg/mL) |
|---|---|---|
| E. coli | 15 | 100 |
| S. aureus | 18 | 100 |
| C. albicans | 20 | 100 |
2. Anti-inflammatory Activity
In addition to its antimicrobial properties, this compound has shown potential as an anti-inflammatory agent. Studies conducted on RAW264.7 macrophage cells revealed that the compound inhibits the secretion of pro-inflammatory cytokines such as TNF-α and IL-6.
Mechanism of Action:
- Inhibition of inducible nitric oxide synthase (iNOS) expression.
- Suppression of cyclooxygenase-2 (COX-2) activity.
- Prevention of nuclear translocation of NF-κB p65.
Case Study: In Vivo Anti-inflammatory Effects
A study evaluated the anti-inflammatory effects of this compound in a rat paw edema model. The results indicated a significant reduction in swelling compared to control groups treated with saline.
| Treatment Group | Paw Edema Reduction (%) |
|---|---|
| Control | 0 |
| Compound (10 mg/kg) | 45 |
| Indomethacin (10 mg/kg) | 50 |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be partially explained by its structure. The extensive bromination increases lipophilicity and alters electronic properties, enhancing its interaction with biological targets.
Comparison with Similar Compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-Bromo-N-methylaniline | Single bromine atom | Lower reactivity; less effective |
| 2,4-Dibromoaniline | Two bromine atoms | Moderate antimicrobial properties |
| 3,4-Dihydroxy-N-methylaniline | Hydroxy groups instead of bromines | Different biological activities |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
